3-((Tert-butyldimethylsilyl)oxy)-4-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Tert-butyldimethylsilyl)oxy)-4-fluorobenzoic acid is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a benzoic acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-butyldimethylsilyl)oxy)-4-fluorobenzoic acid typically involves the protection of the hydroxyl group of 4-fluorobenzoic acid with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale. The use of continuous flow reactors could enhance the efficiency and scalability of the process, ensuring consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-((Tert-butyldimethylsilyl)oxy)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-((Tert-butyldimethylsilyl)oxy)-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Could be explored for its potential in drug development.
Industry: Used in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-((tert-butyldimethylsilyl)oxy)-4-fluorobenzoic acid primarily involves its role as a protecting group in organic synthesis. The TBDMS group protects the hydroxyl group from unwanted reactions, allowing for selective reactions at other sites on the molecule. The protection is typically removed under acidic conditions or by using fluoride ions, which cleave the Si-O bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((Tert-butyldimethylsilyl)oxy)-propanol
- 3-((Tert-butyldimethylsilyl)oxy)-propionaldehyde
- 3-((Tert-butyldimethylsilyl)oxy)-phenylboronic acid
Uniqueness
3-((Tert-butyldimethylsilyl)oxy)-4-fluorobenzoic acid is unique due to the presence of both the TBDMS protecting group and the fluorine atom on the benzene ring. This combination provides distinct reactivity and stability, making it a valuable compound in synthetic organic chemistry .
Eigenschaften
Molekularformel |
C13H19FO3Si |
---|---|
Molekulargewicht |
270.37 g/mol |
IUPAC-Name |
3-[tert-butyl(dimethyl)silyl]oxy-4-fluorobenzoic acid |
InChI |
InChI=1S/C13H19FO3Si/c1-13(2,3)18(4,5)17-11-8-9(12(15)16)6-7-10(11)14/h6-8H,1-5H3,(H,15,16) |
InChI-Schlüssel |
UARWCOSFPCPGOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.